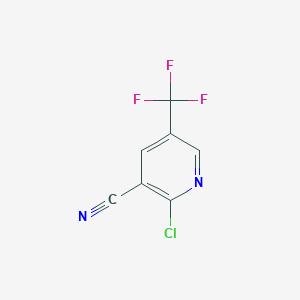

2-Chloro-5-(trifluoromethyl)nicotinonitrile

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the molecular structure. The compound belongs to the nicotinonitrile family, which comprises pyridine-3-carbonitrile derivatives with various substituents that modulate their chemical and biological properties. The presence of both chlorine and trifluoromethyl substituents on the pyridine ring creates a unique electronic environment that significantly influences the compound's reactivity and stability.

The molecular formula C₇H₂ClF₃N₂ precisely describes the atomic composition, indicating a relatively compact structure with seven carbon atoms, two hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms. The Chemical Abstracts Service registry number 624734-22-1 provides definitive identification in chemical databases worldwide. Alternative systematic names include 3-Pyridinecarbonitrile, 2-chloro-5-(trifluoromethyl)- and 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile, which emphasize different aspects of the molecular structure.

The molecular weight of 206.552 grams per mole reflects the substantial contribution of the halogen substituents to the overall molecular mass. This relatively high molecular weight for such a compact structure results primarily from the presence of multiple heavy atoms, particularly the chlorine and three fluorine atoms. The exact mass determination of 205.985855 atomic mass units provides precise mass spectrometric identification capabilities.

The structural features include a pyridine ring system with the nitrile group at the 3-position, a chlorine substituent at the 2-position, and a trifluoromethyl group at the 5-position. This substitution pattern creates significant steric and electronic effects that influence both the chemical reactivity and physical properties of the compound. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups substantially affects the electron density distribution throughout the aromatic system.

Crystallographic Data and Conformational Analysis

The crystallographic properties of this compound provide essential information about its solid-state structure and molecular packing arrangements. The density of 1.5 ± 0.1 grams per cubic centimeter indicates a relatively compact crystal structure, consistent with efficient molecular packing facilitated by intermolecular interactions. This density value suggests strong intermolecular forces operating within the crystal lattice, likely including halogen bonding interactions involving the chlorine and fluorine atoms.

The molecular geometry exhibits planar characteristics typical of pyridine derivatives, with the nitrile group maintaining coplanarity with the aromatic ring system. The trifluoromethyl substituent adopts a conformation that minimizes steric interactions while maximizing favorable electronic interactions with the aromatic system. The chlorine atom at the 2-position creates additional steric constraints that influence the overall molecular conformation and crystal packing behavior.

Intermolecular interactions in the crystal structure likely include halogen bonding, dipole-dipole interactions, and weak hydrogen bonding involving the limited hydrogen atoms present in the structure. The high electronegativity of the fluorine atoms in the trifluoromethyl group creates significant local dipole moments that influence crystal packing arrangements. These interactions contribute to the observed physical properties and stability of the crystalline material.

The refractive index of 1.483 provides information about the optical properties and electronic polarization within the crystal structure. This value indicates moderate optical density and suggests specific electronic transitions and polarization effects associated with the halogenated aromatic system. The molecular polarizability is influenced by the extended π-electron system of the pyridine ring and the electron-withdrawing substituents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation and electronic environment characterization for this compound. Proton nuclear magnetic resonance data obtained in deuterated chloroform reveals characteristic chemical shifts and coupling patterns that confirm the proposed structure. The spectrum shows a doublet at 9.03 parts per million with a coupling constant of 1.5 Hertz, corresponding to one proton, and another doublet at 8.25 parts per million with a coupling constant of 2.0 Hertz, also corresponding to one proton.

These downfield chemical shifts are consistent with protons on an electron-deficient pyridine ring system, where the electron-withdrawing effects of the chlorine, trifluoromethyl, and nitrile substituents substantially deshield the aromatic protons. The small coupling constants indicate meta-coupling relationships between the aromatic protons, consistent with the proposed substitution pattern on the pyridine ring. The absence of additional aromatic proton signals confirms the trisubstituted nature of the pyridine ring.

Fluorine-19 nuclear magnetic resonance spectroscopy would be expected to show a characteristic singlet corresponding to the trifluoromethyl group, with chemical shifts typical of aromatic trifluoromethyl substituents. The equivalent fluorine atoms in the trifluoromethyl group create a single resonance signal, while the electron-withdrawing environment of the aromatic ring influences the exact chemical shift position. Carbon-13 nuclear magnetic resonance would provide additional structural confirmation through characteristic chemical shifts for the aromatic carbons, nitrile carbon, and trifluoromethyl carbon.

Mass spectrometric analysis provides molecular ion confirmation and fragmentation pattern information that supports structural identification. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the calculated molecular weight. Characteristic fragmentation patterns would include loss of the trifluoromethyl group (mass 69) and chlorine atom (mass 35), providing diagnostic fragments for structural confirmation. The presence of chlorine isotopes creates characteristic isotope patterns that further confirm the molecular composition.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups and structural features. The nitrile group exhibits a strong absorption around 2230 wavenumbers, characteristic of the carbon-nitrogen triple bond stretch. Aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region, while carbon-fluorine stretching of the trifluoromethyl group creates strong absorptions in the 1200-1000 wavenumber region. The combination of these spectroscopic techniques provides comprehensive structural characterization and confirmation.

Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)

Computational chemistry approaches provide valuable insights into the electronic structure, molecular properties, and theoretical behavior of this compound. Density functional theory calculations enable accurate prediction of molecular geometry, electronic properties, and thermodynamic parameters. The calculated logarithm of the partition coefficient (LogP) value of 2.52 indicates favorable lipophilicity characteristics that influence biological activity and pharmacokinetic properties.

Quantum chemical calculations reveal the electron density distribution throughout the molecule, highlighting the electron-withdrawing effects of the substituents on the aromatic ring system. The nitrile group, chlorine atom, and trifluoromethyl substituent all contribute to significant electron deficiency in the pyridine ring, affecting both chemical reactivity and molecular interactions. Molecular orbital analysis provides insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine electronic excitation properties and chemical reactivity patterns.

The polar surface area calculation of 36.68 square Angstroms reflects the contribution of polar functional groups to the overall molecular surface. This parameter influences biological membrane permeability and molecular recognition processes. The relatively compact polar surface area indicates limited hydrogen bonding capacity while maintaining sufficient polarity for various chemical interactions. These calculations support experimental observations regarding physical properties and biological activity.

Molecular modeling studies provide three-dimensional conformational analysis and predict preferred molecular geometries under various conditions. The planarity of the aromatic system and the spatial arrangement of substituents create specific steric and electronic environments that influence intermolecular interactions. Electrostatic potential surface calculations reveal regions of positive and negative charge distribution that govern molecular recognition and binding interactions.

Thermodynamic property predictions include vapor pressure calculations showing 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius, indicating low volatility at ambient conditions. The calculated boiling point of 251.6 ± 35.0 degrees Celsius at 760 millimeters of mercury pressure and flash point of 105.9 ± 25.9 degrees Celsius provide important safety and handling information. These computational predictions complement experimental measurements and provide comprehensive property characterization for practical applications.

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFBFKPZLKQYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602129 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624734-22-1 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview

This approach involves the direct chlorination of 3-trifluoromethylpyridine in the gas phase over a solid catalyst bed to produce 2-chloro-5-(trifluoromethyl)nicotinonitrile. The reaction proceeds under elevated temperatures with chlorine gas and a catalyst that facilitates selective substitution at the 2-position of the pyridine ring.

Reaction Conditions and Catalyst

- Temperature Range: 220–360 °C

- Catalyst Types: Fluorides, oxides, hydroxides, carbonates, or chlorides of magnesium, calcium, or barium; supported palladium catalysts on activated carbon, alumina, or aluminum fluoride

- Reactants: 3-Trifluoromethylpyridine and chlorine gas in vapor phase

- Process: The reactant gases pass through a catalyst bed, enabling selective chlorination at the 2-position

- Advantages: High raw material conversion, high selectivity to target product, low energy consumption, simple separation, no need for organic solvents or initiators, and no requirement for specialized photochlorination equipment.

Summary Table of Key Parameters

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 220–360 °C |

| Catalyst | Mg, Ca, Ba fluorides/oxides/hydroxides/carbonates/chlorides or Pd supported catalysts |

| Chlorine to 3-trifluoromethylpyridine molar ratio | Typically 1:1 to 5:1 (stoichiometric excess chlorine) |

| Phase | Gas-phase |

| Solvent | None |

| Energy Consumption | Low |

| Product Purity | High |

Multi-Step Synthesis via Photocatalytic and Thermal Chlorination

Stepwise Synthesis Outline

This method involves a sequence of reactions starting from inexpensive 3-picoline derivatives, proceeding through photocatalytic chlorination to form intermediate compounds, followed by gas-phase thermal chlorination to yield the target this compound.

Detailed Steps

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Photocatalytic chlorination of 3-picoline to form 3-trichloromethylpyridine (3-nitrapyrin) | Solvent: trifluoroacetic acid; Catalyst: cobalt chloride; Temperature: 40–60 °C; UV irradiation | Chlorine gas introduced after warming; reaction monitored by distillation and purification |

| 2 | Gas-phase thermal chlorination of 3-nitrapyrin to form 2-chloro-5-trichloromethylpyridine | Vaporizer temperature: ~200 °C; Reactor temperature: 200–400 °C; Chlorine gas in excess (1–5:1 molar ratio) | Use of diluents such as nitrogen, tetracol phenixin, or halohydrocarbons |

| 3 | Conversion of 2-chloro-5-trichloromethylpyridine to this compound via chlorination | Reactor temperature: 300–450 °C; Vaporizer temperature: ~200 °C; Ferric chloride catalyst loaded reactor walls | Chlorine gas and diluents passed simultaneously; product obtained after condensation and rectification |

Benefits

- High yield and purity due to strong selectivity in chlorination steps

- Use of cheap and readily available raw materials (3-picoline)

- Process simplicity and ease of scale-up

- Reduced by-product formation and easier product separation.

Radical Chlorination of 2-Chloro-5-methylpyridine Using Azobis Initiators

Experimental Procedure Summary

- Starting Material: 2-Chloro-5-methylpyridine (crude, ~81.5% purity)

- Initiator: Azobis(isobutyronitrile) (AIBN), 0.1 g initially, with additions every 2 hours

- Solvent: o-Dichlorobenzene (50 mL)

- Reaction Conditions:

- Initial heating to 80 °C under nitrogen atmosphere

- Switch to chlorine gas bubbling and raise temperature to 140 °C

- Reaction time: 20 hours under chlorine atmosphere

- Post-reaction nitrogen bubbling to remove residual chlorine

- Workup: Reduced pressure distillation, silica gel chromatography, recrystallization from ethanol, vacuum drying

- Yield: 82.7% of 2-chloro-5-trichloromethylpyridine (intermediate), which can be further converted to the trifluoromethyl derivative.

Preparation of this compound via Chlorination of N-Oxo Nicotinamide Derivatives

Method Highlights

- Starting Material: N-oxo nicotinamide dissolved in organic solvent

- Reagents: Thionyl chloride added dropwise at controlled temperature (around 15 ± 5 °C)

- Base Addition: Organic base added dropwise at 10 ± 5 °C with stirring and insulation

- Temperature Profile: Gradual heating from 35 ± 10 °C to 95–100 °C with staged holding times

- Final Processing: Evaporation under reduced pressure to remove solvents, followed by water addition at ~65 °C to isolate the chlorinated nicotinonitrile compound.

Summary and Comparative Analysis

| Preparation Method | Key Features | Advantages | Limitations/Notes |

|---|---|---|---|

| Gas-phase catalytic chlorination of 3-trifluoromethylpyridine | High temperature, catalyst bed, no solvents | High selectivity, low energy, simple separation | Requires specialized catalyst and reactor |

| Multi-step photocatalytic + thermal chlorination | Two-step reaction with UV and thermal steps | High yield, cheap raw materials, scalable | Multi-step complexity, requires UV source |

| Radical chlorination with azobis initiator | Radical initiator, solvent, chlorine bubbling | Good yield, straightforward setup | Long reaction time, use of solvents and initiators |

| Chlorination of N-oxo nicotinamide derivatives | Controlled temperature, thionyl chloride, organic base | Precise control over substitution | Multiple temperature steps and reagents |

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Products include substituted amines or thiols.

Oxidation: Products include oxides or hydroxyl derivatives.

Reduction: Products include primary amines.

Applications De Recherche Scientifique

Agrochemical Applications

Herbicidal Activity:

One of the primary applications of 2-chloro-5-(trifluoromethyl)nicotinonitrile is as an intermediate in the synthesis of herbicides. It has been identified as a precursor for developing compounds that exhibit herbicidal properties. The compound's structure allows it to interact effectively with biological systems, making it a valuable component in creating selective herbicides that target specific plant species while minimizing damage to crops .

Neonicotinoid Insecticides:

The compound is also relevant in the synthesis of neonicotinoid insecticides, which are known for their effectiveness against a wide range of pests. Neonicotinoids act as agonists at nicotinic acetylcholine receptors in insects, leading to paralysis and death. Research indicates that derivatives of this compound can enhance the potency and selectivity of these insecticides, contributing to more sustainable pest management strategies .

Pharmaceutical Applications

Drug Development:

In the pharmaceutical field, this compound serves as a building block for various bioactive compounds. Its trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are desirable in drug design. Compounds derived from this nitrile have shown potential in treating conditions such as neurodegenerative diseases and cancer due to their ability to modulate biological pathways .

Research Studies:

Recent studies have explored the synthesis of analogs based on this compound, demonstrating their efficacy in biological assays. For instance, some derivatives have exhibited significant activity against specific cancer cell lines, indicating their potential as therapeutic agents .

Material Science Applications

Polymer Synthesis:

The compound can be utilized in the synthesis of advanced materials, particularly polymers that require specific chemical properties. The incorporation of this compound into polymer matrices can impart unique characteristics such as enhanced thermal stability and chemical resistance, making these materials suitable for industrial applications .

Nanotechnology:

In nanotechnology, derivatives of this compound have been investigated for their role in creating functionalized nanoparticles. These nanoparticles can be used for targeted drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable building block in drug design, where it can modulate the activity of target proteins and enzymes .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Withdrawing Effects: The presence of both Cl and CF₃ groups in the target compound enhances electrophilicity compared to analogues with only CF₃ (e.g., 5-(Trifluoromethyl)nicotinonitrile), making it more reactive in nucleophilic substitution reactions .

- Steric and Solubility Effects: The addition of a second Cl in 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile increases steric bulk, reducing solubility in polar solvents like water .

- Functional Group Diversity : Compounds with hydroxy (e.g., 2-Hydroxy-5-trifluoromethylbenzonitrile) or aldehyde groups exhibit distinct reactivity, enabling applications in coordination chemistry or as synthetic intermediates .

Photophysical and Fluorescent Properties

A 2022 study in the Russian Journal of General Chemistry analyzed substituent effects on fluorescence in 2-oxonicotinonitriles.

- Donor vs. Acceptor Groups: Electron-donating groups (e.g., -NH₂ in methyl 2-amino-5-(trifluoromethyl)nicotinate) enhance fluorescence quantum yield, whereas EWGs like Cl and CF₃ suppress emission due to charge-transfer quenching .

- Solvent Polarity : Polar solvents stabilize excited states in CF₃-containing compounds, but the strong EWG nature of Cl and CF₃ in the target compound likely limits fluorescence intensity compared to analogues with fewer EWGs .

Activité Biologique

2-Chloro-5-(trifluoromethyl)nicotinonitrile (CTN) is a chemical compound with significant biological activity and applications in agrochemicals and pharmaceuticals. Its unique structure, characterized by a chlorinated pyridine ring and a trifluoromethyl group, contributes to its reactivity and potential therapeutic uses. This article explores the biological activities of CTN, including its synthesis, interaction with biological targets, and implications for drug development.

- Molecular Formula : C7H3ClF3N2

- Molecular Weight : 241.56 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological membranes and receptors.

Antiproliferative Effects

Recent studies have demonstrated that CTN exhibits notable antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to CTN have shown IC50 values ranging from 5 to 52 nM in inhibiting cell proliferation in human cancer cell lines such as HeLa and MCF-7 .

CTN's mechanism of action is believed to involve:

- Tubulin Polymerization Inhibition : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This was observed in studies where CTN derivatives inhibited tubulin polymerization with IC50 values comparable to established chemotherapeutics .

- Chemokine Receptor Modulation : CTN may also interact with chemokine receptors like CCR2, potentially influencing inflammatory responses and providing therapeutic avenues for diseases related to inflammation and cancer .

Case Studies

- Study on Cancer Cell Lines :

- Inflammatory Diseases :

Synthesis Methods

Various synthetic routes have been developed for producing CTN, often involving reactions that introduce the trifluoromethyl group into the nicotinonitrile framework. A typical synthesis involves:

- Starting Materials : Nicotinonitrile derivatives.

- Reagents : Trifluoromethylating agents (e.g., CF3I).

- Conditions : Reactions are typically carried out in polar aprotic solvents under controlled temperatures to optimize yields.

The following table summarizes different synthetic approaches:

| Method | Starting Material | Reagents | Yield (%) |

|---|---|---|---|

| Method A | Nicotinonitrile | CF3I | 84% |

| Method B | Pyridine derivative | CF3SO2Na | 75% |

| Method C | Chlorinated pyridine | CF3Br | 70% |

Safety and Toxicology

CTN is classified under specific target organ toxicity categories, indicating potential risks associated with exposure:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis often involves halogenation and cyanation of pyridine derivatives. For example, chlorination of 5-(trifluoromethyl)nicotinonitrile using thionyl chloride (SOCl₂) in dichloromethane at 50°C for 4–12 hours yields the target compound . Solvent choice (e.g., benzene vs. dichloromethane) impacts reaction speed and byproduct formation. Post-synthesis purification via recrystallization or column chromatography is critical for high purity (>95%).

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra to confirm substituent positions. Chlorine and trifluoromethyl groups cause distinct splitting patterns .

- IR Spectroscopy : Identify nitrile (C≡N) stretching vibrations near 2200 cm and C-Cl bonds at 550–700 cm .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 235.5) using GC-MS or LC-MS .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound is classified as a hazardous solid (OSHA 29 CFR 1910.1200). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. Store in a cool, dry place away from oxidizers. Dispose of waste via approved chemical disposal programs .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The CF₃ group enhances electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids at position 2 requires careful temperature control (60–80°C) to avoid dechlorination . Monitor reaction progress via TLC or HPLC to optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodological Answer : Use advanced refinement software (e.g., SHELXL) to resolve discrepancies in unit cell parameters or occupancy ratios. For ambiguous cases, compare experimental XRD data with DFT-optimized structures. Cross-validate with spectroscopic data to confirm substituent orientations .

Q. How can vibrational spectroscopy differentiate between positional isomers of chloro-trifluoromethylnicotinonitriles?

- Methodological Answer : Computational modeling (e.g., DFT at B3LYP/6-311+G(d,p)) predicts distinct vibrational modes for isomers. For example, this compound shows a unique C-Cl stretch at 680 cm, whereas the 3-chloro isomer exhibits a split peak near 650 cm. Experimental IR should match theoretical spectra within ±10 cm .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Batch size increases often lead to side reactions (e.g., over-chlorination). Mitigate this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.